

Thermochemical Properties of 3-Fluorophenylacetone: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorophenylacetone

Cat. No.: B132418

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted thermochemical properties of **3-Fluorophenylacetone** (CAS No: 1737-19-5). Due to a lack of experimentally determined thermochemical data in the current body of scientific literature, this document presents high-quality calculated values and outlines the established experimental protocols that would be employed for their empirical determination. This information is intended to serve as a valuable resource for researchers in fields such as chemical synthesis, pharmacology, and materials science.

Chemical and Physical Properties

3-Fluorophenylacetone, also known as 1-(3-fluorophenyl)propan-2-one, is an organic compound that serves as a precursor in the synthesis of various chemical entities, including pharmaceuticals.^[1] Its fundamental physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ FO	[1] [2]
Molecular Weight	152.17 g/mol	[2]
IUPAC Name	1-(3-fluorophenyl)propan-2-one	[2]
CAS Number	1737-19-5	[1] [2]
Appearance	Clear colorless to yellow liquid	-
Density	1.086 g/cm ³	
Boiling Point	199.3 °C at 760 mmHg	
Flash Point	82.8 °C	
Vapor Pressure	0.345 mmHg at 25°C	
SMILES	<chem>CC(=O)CC1=CC(=CC=C1)F</chem>	[1] [2]
InChI Key	UWCPYXSRCQVABG-UHFFFAOYSA-N	[1] [2]

Calculated Thermochemical Data

The following table summarizes the calculated thermochemical properties of **3-Fluorophenylacetone**. These values have been derived using computational methods (Joback and Crippen methods) and serve as reliable estimates in the absence of experimental data.

Thermochemical Property	Symbol (Unit)	Calculated Value
Standard Gibbs Free Energy of Formation (gas)	$\Delta_f G^\circ$ (kJ/mol)	-196.05
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)	-312.72
Enthalpy of Fusion at Standard Conditions	$\Delta_{\text{fus}} H^\circ$ (kJ/mol)	17.40
Enthalpy of Vaporization at Standard Conditions	$\Delta_{\text{vap}} H^\circ$ (kJ/mol)	44.50
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$ (J/mol·K)	See Note
Normal Melting Point	T_{fus} (K)	280.65
Normal Boiling Point	T_{boil} (K)	490.12
Critical Temperature	T_c (K)	698.29
Critical Pressure	P_c (kPa)	3272.78
Critical Volume	V_c (m ³ /kmol)	0.456
Octanol/Water Partition Coefficient	$\log P_{\text{oct/wat}}$	1.957

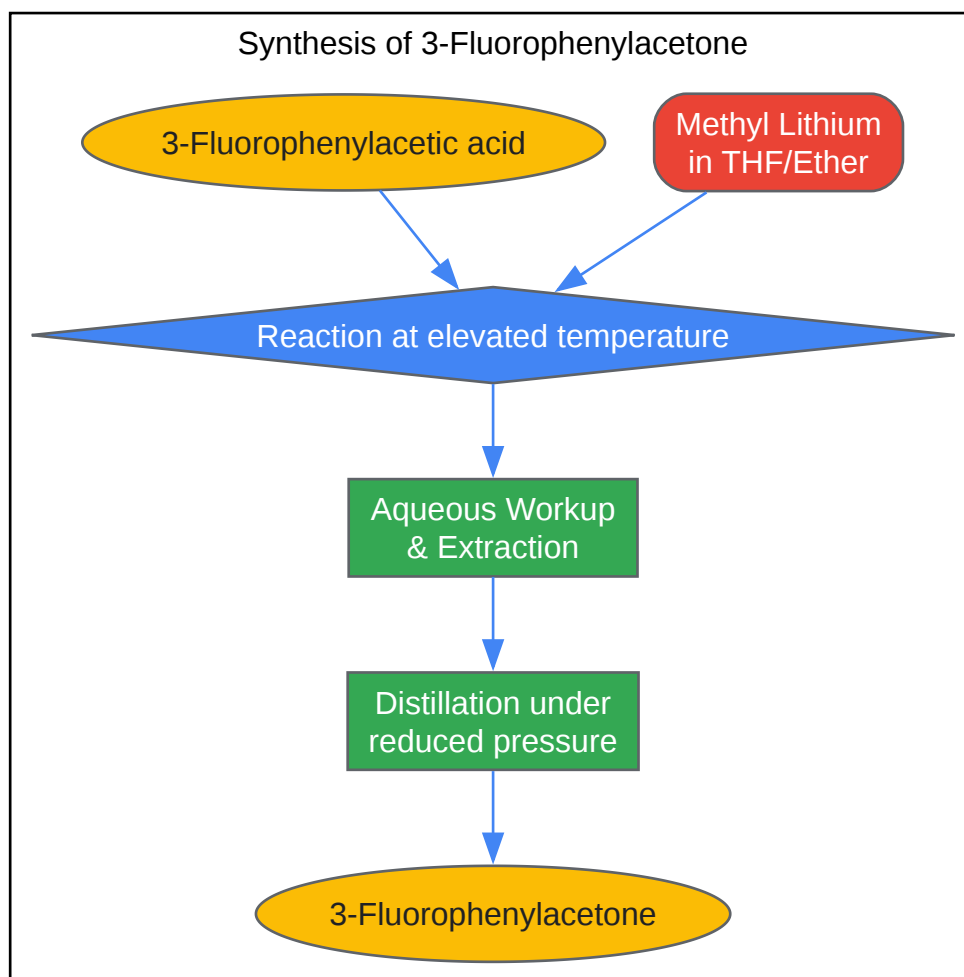
Note: Ideal gas heat capacity is temperature-dependent and is typically expressed as a polynomial function. The specific parameters for **3-Fluorophenylacetone** are available in chemical property databases.

Experimental Protocols for Thermochemical Analysis

While specific experimental data for **3-Fluorophenylacetone** is not readily available, the following sections detail the standard methodologies that would be used to determine its key thermochemical properties.

Synthesis of 3-Fluorophenylacetone

A representative synthesis of a fluorophenylacetone isomer involves the reaction of a corresponding fluorophenylacetic acid with a methylating agent. The following workflow illustrates a plausible synthetic route for **3-Fluorophenylacetone**.



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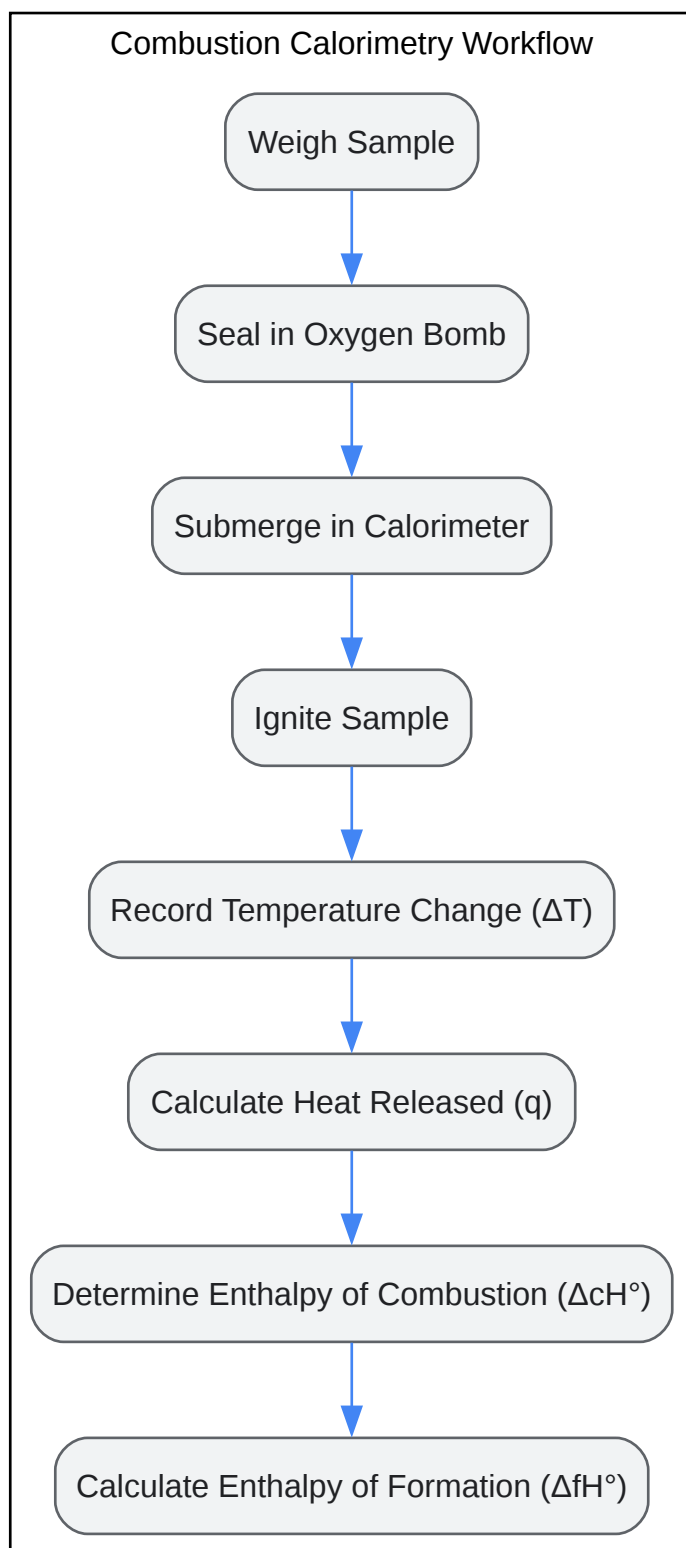
A plausible synthetic workflow for **3-Fluorophenylacetone**.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a critical thermodynamic quantity. It is typically determined indirectly by measuring the enthalpy of combustion ($\Delta_c H^\circ$) using an oxygen bomb calorimeter.

Experimental Workflow:

- **Sample Preparation:** A precisely weighed sample of high-purity **3-Fluorophenylacetone** is placed in a crucible within the calorimeter's bomb. A known mass of a combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.
- **Assembly and Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).
- **Calorimeter Setup:** The bomb is submerged in a known volume of water in the calorimeter's insulated container. The initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- **Calculation:** The heat released during combustion (q_{comb}) is calculated from the temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system (C_{cal}). Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.^[3]



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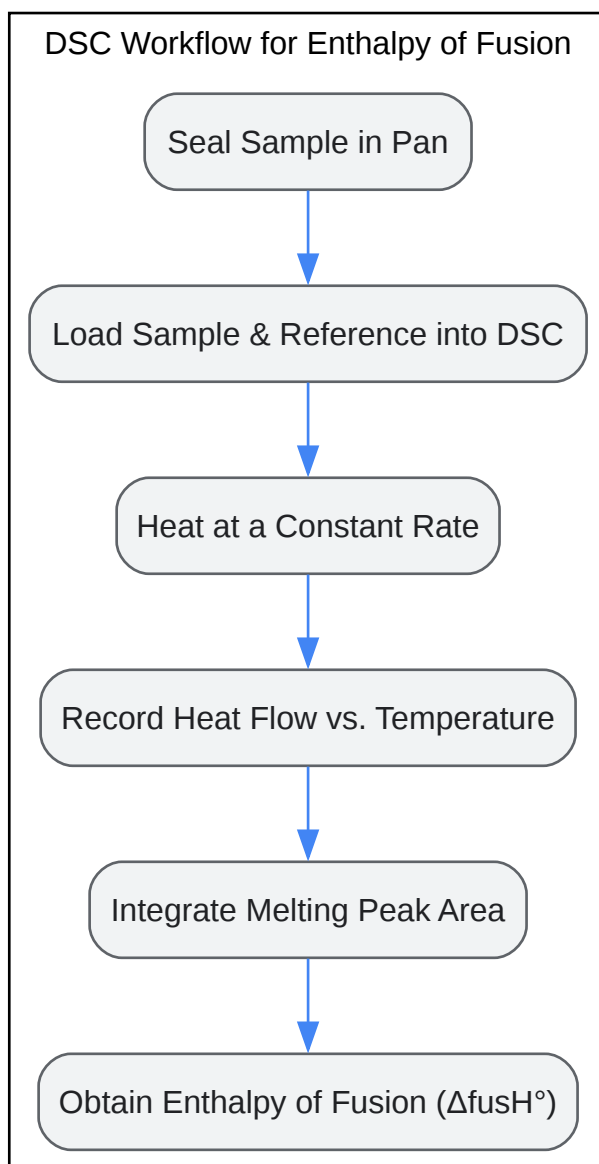
Workflow for determining the enthalpy of formation.

Measurement of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

The enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$), the heat required to change the state of the substance from solid to liquid, can be measured using Differential Scanning Calorimetry (DSC).

Experimental Workflow:

- **Sample Preparation:** A small, accurately weighed sample of **3-Fluorophenylacetone** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **DSC Analysis:** The sample and reference pans are placed in the DSC cell. The cell is heated at a constant rate over a temperature range that encompasses the melting point of the substance.
- **Data Acquisition:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak on the thermogram.
- **Calculation:** The area under the melting peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak area to provide a quantitative value for $\Delta_{\text{fus}}H^\circ$.



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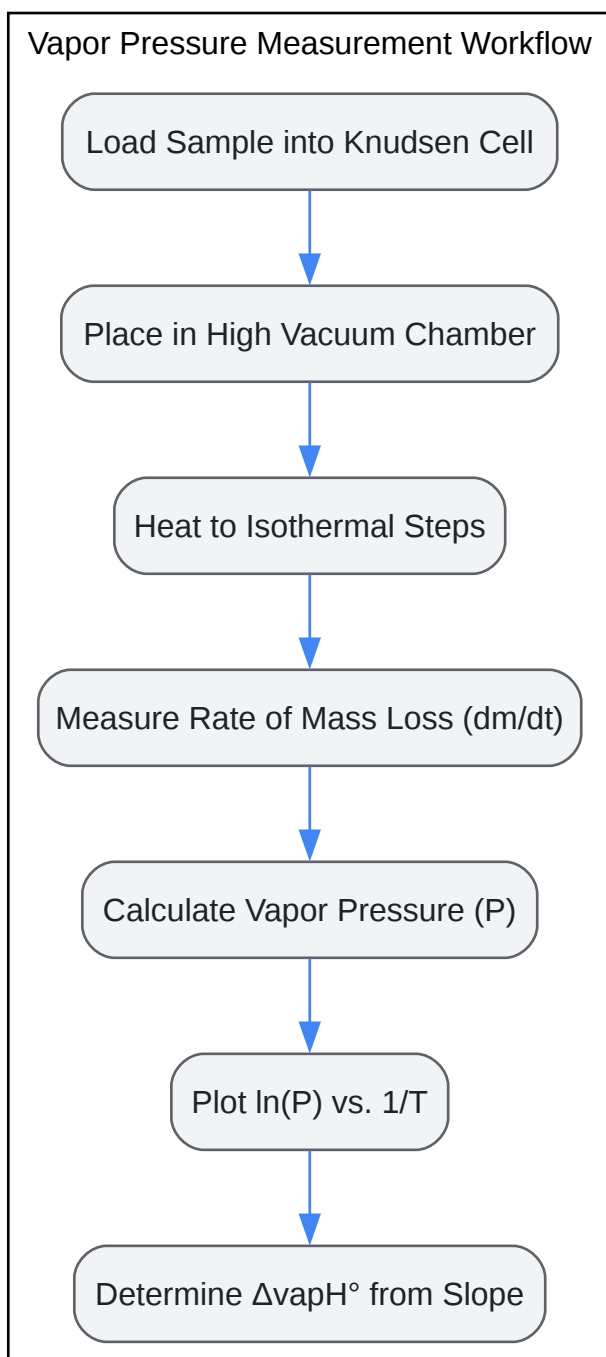
Workflow for determining the enthalpy of fusion via DSC.

Determination of Enthalpy of Vaporization by Vapor Pressure Measurement

The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) can be determined by measuring the vapor pressure of the liquid as a function of temperature. The Knudsen effusion method is a common technique for substances with low vapor pressures.[4][5][6]

Experimental Workflow:

- **Sample Loading:** A sample of **3-Fluorophenylacetone** is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.
- **High Vacuum and Temperature Control:** The cell is placed in a high-vacuum chamber and heated to a series of constant, known temperatures.
- **Mass Loss Measurement:** At each temperature, the rate of mass loss (dm/dt) due to the effusion of vapor through the orifice is measured gravimetrically in real-time.^[6]
- **Vapor Pressure Calculation:** The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.
- **Clausius-Clapeyron Analysis:** The enthalpy of vaporization is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.



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Workflow for determining the enthalpy of vaporization.

Conclusion

This technical guide provides a summary of the available calculated thermochemical data for **3-Fluorophenylacetone** and outlines the standard experimental procedures for their

determination. While empirical data for this specific compound is currently lacking in the literature, the provided information offers a solid foundation for researchers and professionals who require these properties for modeling, process development, and safety assessments. The detailed experimental workflows serve as a practical guide for any future studies aimed at the empirical characterization of this and related compounds.

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